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molecular formula C5H3Cl2N3O B1361831 3,6-Dichloropyridazine-4-carboxamide CAS No. 27427-66-3

3,6-Dichloropyridazine-4-carboxamide

Cat. No. B1361831
M. Wt: 192 g/mol
InChI Key: NXVUUPORAZUSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969346B2

Procedure details

A solution of NH4OH (1.1 mL, 17 mmol, 1.2 equiv) and diisopropylethylamine (6.2 mL, 36 mmol, 2.1 equiv) in THF (57 mL) was sonicated until homogeneous after which was added DMAP (1.0 g, 14 mmol, 1.0 equiv). 3,6-dichloropyridazine-4-carbonyl chloride (3.0 g, 14 mmol, 1.0 equiv) was then added and the solution was stirred at room temperature for 20 minutes. The solution was filtered and partitioned between EtOAc and 1M KHSO4 solution. The organic layer was washed once more with 1M KHSO4 and saturated NaCl, dried over Na2SO4, and evaporated to dryness to give the desired product (2.6 g, 96%).
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[NH4+].[OH-].C([N:6](C(C)C)CC)(C)C.[Cl:12][C:13]1[N:14]=[N:15][C:16]([Cl:22])=[CH:17][C:18]=1[C:19](Cl)=[O:20]>C1COCC1.CN(C1C=CN=CC=1)C>[Cl:12][C:13]1[N:14]=[N:15][C:16]([Cl:22])=[CH:17][C:18]=1[C:19]([NH2:6])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
57 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C(=O)Cl)Cl
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and 1M KHSO4 solution
WASH
Type
WASH
Details
The organic layer was washed once more with 1M KHSO4 and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1N=NC(=CC1C(=O)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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